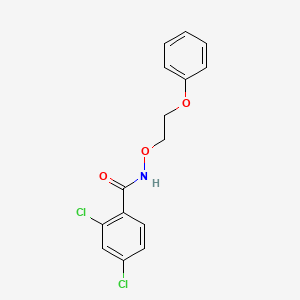

2,4-dichloro-N-(2-phenoxyethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

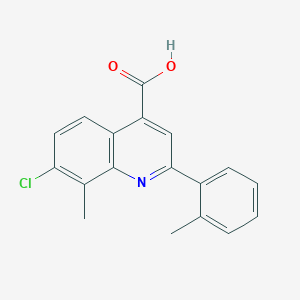

The synthesis of benzamides, which is the family of compounds that “2,4-dichloro-N-(2-phenoxyethoxy)benzamide” belongs to, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H13Cl2NO3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 326.17 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

One area of application involves the synthesis and characterization of polymers. For instance, researchers have synthesized ortho-linked polyamides with inherent viscosities ranging from 0.52–2.60 dl g−1, showcasing their solubility in polar solvents and their potential for creating transparent, flexible films. These polymers exhibit high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, making them suitable for high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Environmental Applications

In environmental science, the degradation of phenoxyacetic and benzoic acid herbicides, including 2,4-D, has been investigated using membrane bioreactor (MBR) technology. This study demonstrated that MBR could efficiently reduce the concentration of these herbicides in water, highlighting its potential as an environmentally friendly treatment method (Avik. J. Ghoshdastidar, A. Tong, 2013).

Chemistry and Material Science

Research in chemistry has led to the development of novel fluorescence probes capable of reliably detecting reactive oxygen species and distinguishing specific species. Such probes are significant for understanding the roles of reactive oxygen species in biological and chemical systems (Ken-ichi Setsukinai, Y. Urano, K. Kakinuma, H. Majima, T. Nagano, 2003).

Biological Degradation

Another study highlights the role of biological agents, particularly fungi, in degrading 2,4-dichlorophenoxyacetic acid (2,4-D) herbicides. This research provides insights into the mechanisms of 2,4-D biodegradation by white-rot fungi, suggesting potential for bioconversion and environmental remediation (M. P. Serbent, A. M. Rebelo, A. Pinheiro, A. Giongo, L. Tavares, 2019).

Analytical Chemistry

In analytical chemistry, the synthesis and characterization of N-benzoylation of aminophenols have been explored, leading to compounds of biological interest. This research contributes to the understanding of chemical reactions and potential applications in developing bioactive molecules (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-phenoxyethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-11-6-7-13(14(17)10-11)15(19)18-21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYAFRUTIYDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCONC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2676449.png)

![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)

![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)